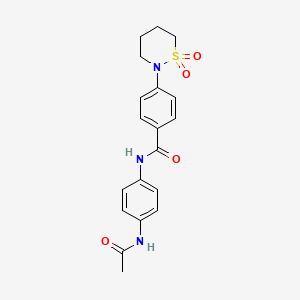

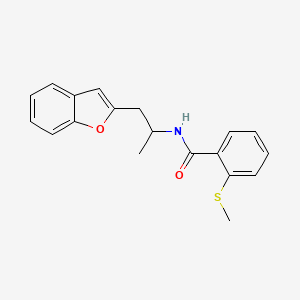

![molecular formula C19H17FN8O2 B2946264 (4-(7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 1286728-81-1](/img/structure/B2946264.png)

(4-(7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)(furan-2-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(4-(7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)(furan-2-yl)methanone” is a complex organic molecule. It contains several functional groups and rings, including a fluorophenyl group, a triazolopyrimidine ring, a piperazine ring, and a furan ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, derivatives of the new ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone and its cycloalkane and cycloalkene condensed analogues have been synthesized through a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The stereochemistry and relative configurations of similar synthesized compounds were determined by 1D and 2D NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) . The synthesis of a new heterocyclic system was achieved in a good yield using a retro Diels–Alder (RDA) procedure .Applications De Recherche Scientifique

Synthesis and Chemical Properties A study by Abdelhamid, Shokry, and Tawfiek (2012) outlines a new approach for synthesizing a range of compounds, including pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines, which share structural motifs with the queried compound. These compounds were synthesized from the sodium salt of 5-hydroxy-1-naphtho[2,1-b]furan-2-ylpropenone and various reagents, demonstrating the versatility of these heterocyclic frameworks in synthetic chemistry (Abdelhamid, Shokry, & Tawfiek, 2012).

Biological Activities In the realm of medicinal chemistry, Raviña et al. (2000) explored conformationally restricted butyrophenones with affinities for dopamine and serotonin receptors, incorporating structural elements like piperazine and furan, which are also present in the compound of interest. This research contributes to our understanding of how such structural features can impact biological activity and the potential for antipsychotic applications (Raviña et al., 2000).

Antimicrobial and Antifungal Applications Bektaş et al. (2007) investigated the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, highlighting the antimicrobial potential of compounds within this chemical class. Such studies underline the importance of triazole and related structures in developing new antimicrobial agents, suggesting potential research directions for compounds like the one queried (Bektaş et al., 2007).

Pharmacological Profiles Watanabe et al. (1992) synthesized bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, assessing their activity as 5-HT2 antagonists. This work demonstrates the pharmacological relevance of triazole and triazine derivatives in designing receptor-specific drugs, potentially guiding future research on the compound (Watanabe et al., 1992).

Orientations Futures

The future directions for research on this compound could include further exploration of its biological activities, optimization of its synthesis, and investigation of its mechanism of action. This compound could potentially be a candidate for drug development, given the antiproliferative activities observed for similar compounds .

Mécanisme D'action

Target of Action

The compound, also known as N-(4-fluorophenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine, is a bioactive aromatic compound . It is known to bind with high affinity to multiple receptors , which are its primary targets. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The compound interacts with its targets through specific interactions . The hydrogen bond accepting and donating characteristics of its core structure, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, allow it to make these specific interactions . This leads to changes in the function of the target receptors, resulting in the various biological activities mentioned above .

Biochemical Pathways

The compound affects various biochemical pathways due to its broad-spectrum biological activities . For instance, in its antiviral activity, it has been shown to inhibit the replication of certain viruses . In its anticancer activity, it may affect pathways involved in cell proliferation and apoptosis . The downstream effects of these pathway alterations include changes in cellular function and potentially the treatment of various diseases .

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific biological activity. For example, in its antiviral activity, the compound may prevent viral replication, thereby reducing viral load . In its anticancer activity, the compound may induce apoptosis in cancer cells, thereby inhibiting tumor growth .

Propriétés

IUPAC Name |

[4-[7-(4-fluoroanilino)-2H-triazolo[4,5-d]pyrimidin-5-yl]piperazin-1-yl]-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN8O2/c20-12-3-5-13(6-4-12)21-16-15-17(25-26-24-15)23-19(22-16)28-9-7-27(8-10-28)18(29)14-2-1-11-30-14/h1-6,11H,7-10H2,(H2,21,22,23,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENQJUDYGLPABW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=NNN=C3C(=N2)NC4=CC=C(C=C4)F)C(=O)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

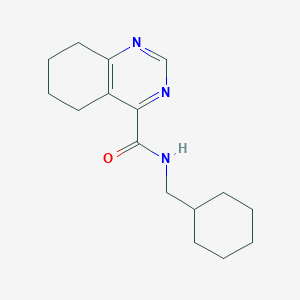

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-methylpyrazole-4-sulfonamide](/img/structure/B2946181.png)

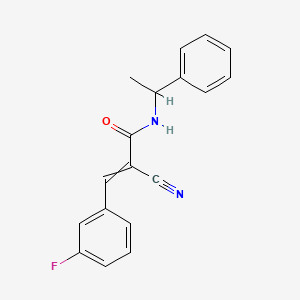

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorophenyl)propanamide](/img/structure/B2946189.png)

![(4-(2-Azabicyclo[2.2.1]heptan-2-yl)phenyl)methanamine](/img/structure/B2946191.png)

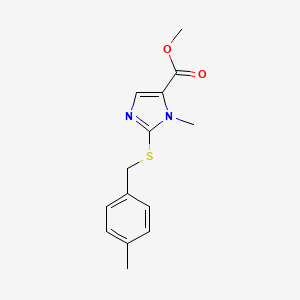

![2-[5-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenyl]acetonitrile](/img/structure/B2946193.png)

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide](/img/structure/B2946196.png)

![{1-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}(2-furyl)methanone](/img/structure/B2946199.png)

![3-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2946204.png)